Product packaging for Acetic acid;penta-2,4-dien-1-ol(Cat. No.:CAS No. 24673-22-1)

Acetic acid;penta-2,4-dien-1-ol

Cat. No.: B14690798
CAS No.: 24673-22-1
M. Wt: 144.17 g/mol
InChI Key: RKQAYORUEMFRDC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dienyl Acetate (B1210297) Research

The study of dienes and their reactivity dates back to the early 20th century with the discovery of the Diels-Alder reaction, a cornerstone of organic synthesis that involves the reaction of a conjugated diene with a substituted alkene (dienophile) to form a cyclohexene (B86901) system. libretexts.org This foundational discovery laid the groundwork for investigating the synthetic potential of dienes, including those functionalized with acetate groups.

Early research likely focused on the isolation and identification of naturally occurring dienyl acetates. Many of these compounds function as insect pheromones, and their identification was crucial for understanding insect communication and for developing pest management strategies. wikipedia.org For instance, various tetradecadienyl acetate isomers are known insect mating pheromones. wikipedia.org

The evolution of dienyl acetate research has been heavily influenced by the development of new synthetic methodologies. A significant leap forward came with the advent of transition-metal-catalyzed cross-coupling reactions. The development of catalysts based on palladium, rhodium, and more recently, sustainable metals like manganese and iron, has revolutionized the synthesis of complex molecules. acs.org These modern techniques have enabled highly selective C-H functionalization and dienylation reactions, where dienyl acetates or their precursors (like allenyl acetates) are used to install diene moieties onto a wide range of molecular scaffolds. acs.org This has shifted the focus from simple isolation to the sophisticated use of dienyl acetates as versatile building blocks in the synthesis of complex natural products and pharmaceuticals.

Significance of Dienyl Acetates in Modern Organic Synthesis

Dienyl acetates are invaluable in modern organic synthesis due to their versatile reactivity and their presence in numerous biologically active molecules. Their significance stems from several key areas of application:

Cycloaddition Reactions: As conjugated dienes, these molecules are classic substrates for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This allows for the rapid construction of complex cyclic and polycyclic systems, which are common motifs in natural products. The stereochemistry of the dienyl acetate can influence the stereochemical outcome of the cycloaddition. nih.gov

Transition-Metal Catalysis: Dienyl acetates serve as key substrates in a variety of metal-catalyzed transformations. For example, palladium-catalyzed dienylation of C(sp³)–H bonds using allenyl acetates is a powerful method for creating diversely functionalized 1,3-dienes. acs.org Similarly, manganese-catalyzed C-H dienylation of indoles has been developed to access complex heterocyclic structures. acs.org

Synthesis of Natural Products and Bioactive Molecules: Many dienyl acetates are themselves natural products, particularly insect pheromones used for communication and mating. wikipedia.org Examples include various isomers of tetradecadienyl acetate and nonadienyl acetate. wikipedia.orgthegoodscentscompany.com Their synthesis is a key step in producing lures for pest control. Furthermore, the dienyl acetate motif is a building block for more complex natural products and pharmaceuticals, including anti-inflammatory agents. acs.org

Precursors to other Functional Groups: The acetate group can be hydrolyzed to the corresponding alcohol, providing a route to dienols. The diene functionality itself can undergo a wide range of transformations, including selective hydrogenation, oxidation, and polymerization.

Classification and Nomenclature of Dienyl Acetate Substrates

The classification and naming of dienyl acetates follow systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Nomenclature: The naming of an ester like penta-2,4-dienyl acetate involves two parts. pressbooks.publibretexts.orglibretexts.orgyoutube.comucalgary.ca

The name of the alkyl group from the alcohol portion comes first. For "acetic acid;penta-2,4-dien-1-ol," the alcohol is penta-2,4-dien-1-ol, so the alkyl group is penta-2,4-dienyl .

The name of the carboxylate group from the carboxylic acid follows, with the "-oic acid" suffix replaced by "-oate". Acetic acid becomes acetate .

Thus, the IUPAC name is penta-2,4-dienyl acetate . The name must also specify the stereochemistry of the double bonds using (E) and (Z) designators and their positions with numbers.

Classification: Dienyl acetates can be classified based on the relative positions of their double bonds, which significantly impacts their stability and reactivity. chemistrynotmystery.combyjus.compressbooks.pub

Conjugated Dienyl Acetates: The double bonds are separated by one single bond (e.g., C=C-C=C). This is the most stable and common arrangement due to the delocalization of pi electrons across the four carbon atoms. byjus.comscribd.com Penta-2,4-dienyl acetate is a conjugated dienyl acetate. This conjugation allows them to readily participate in Diels-Alder reactions. libretexts.org

Isolated Dienyl Acetates: The double bonds are separated by two or more single bonds (e.g., C=C-C-C-C=C). The double bonds in these systems behave independently of one another. An example is 3,7-dimethylocta-1,6-dien-3-yl acetate (linalyl acetate). wikipedia.org

Cumulated Dienyl Acetates (Allenic Acetates): The double bonds are adjacent to each other, sharing a common carbon atom (e.g., C=C=C). These are generally less stable than conjugated or isolated dienes. chemistrynotmystery.com Allenyl acetates are important reagents in modern dienylation reactions. acs.org

Further classification can be based on the carbon skeleton (linear, branched, cyclic) and the presence of other functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B14690798 Acetic acid;penta-2,4-dien-1-ol CAS No. 24673-22-1

Properties

CAS No.

24673-22-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

acetic acid;penta-2,4-dien-1-ol

InChI

InChI=1S/C5H8O.C2H4O2/c1-2-3-4-5-6;1-2(3)4/h2-4,6H,1,5H2;1H3,(H,3,4)

InChI Key

RKQAYORUEMFRDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CC=CCO

Origin of Product

United States

Advanced Synthetic Methodologies for Penta 2,4 Dien 1 Yl Acetate and Its Analogues

Transition Metal-Catalyzed Syntheses

Palladium catalysis stands out as a versatile and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Its application in the synthesis of penta-2,4-dien-1-yl acetate (B1210297) and its analogues has led to the development of highly efficient and selective protocols.

Palladium-Catalyzed Approaches

The direct functionalization of C(sp³)–H bonds represents a major advance in synthetic efficiency, and palladium catalysis has been instrumental in this field. A notable development is the Pd(II)-catalyzed dienylation of aliphatic C(sp³)–H bonds using allenyl acetates. rsc.orgnih.gov This method utilizes an 8-aminoquinoline (B160924) directing group to achieve functionalization at the β and γ positions of various carboxylic acids, including fatty acids and amino acids, to produce a diverse range of 1,3-dienes. rsc.orgnih.gov

The reaction is proposed to proceed through the formation of a five-membered palladacycle intermediate after a base-assisted, directing group-guided C–H activation. nih.gov This palladacycle then coordinates with the allenyl acetate, leading to a regioselective 2,3-migratory insertion to form a σ-allyl palladium species. nih.gov The final dienylated product is generated via β-acetoxy elimination. rsc.orgnih.govnih.gov A key advantage of this protocol is that it circumvents the need for stoichiometric oxidants. nih.gov

Table 1: Substrate Scope of β-C(sp³)–H Dienylation. nih.gov

Entry Substrate Product Yield (%)
1 Butyric acid derivative β-dienylated butyric acid derivative 78
2 Propionic acid derivative β-dienylated propionic acid derivative 65
3 Caproic acid derivative β-dienylated caproic acid derivative 72
4 Lauric acid derivative β-dienylated lauric acid derivative 68
5 Myristic acid derivative β-dienylated myristic acid derivative 60
6 Palmitic acid derivative β-dienylated palmitic acid derivative 55
7 Oleic acid derivative β-dienylated oleic acid derivative 50
8 11-Bromoundecanoic acid derivative Corresponding β-dienylated product 70
9 4-Phenyl butanoic amide derivative Corresponding β-dienylated product 70
10 3-Phenyl propionic amide derivative Corresponding diene 64
11 GABA derivative (protected) Corresponding β-diene Good

This table is based on data presented in the referenced study and illustrates the versatility of the C(sp³)–H dienylation protocol.

Palladium-catalyzed allylic alkylation is a fundamental transformation in organic synthesis. In the context of dienyl systems, achieving high regioselectivity is a significant challenge. Research has demonstrated that highly regioselective palladium-catalyzed allylic alkylation of dienyl esters with nitromethane (B149229) can be achieved, providing selective access to the C-5 attacked products. rsc.org The regiochemical outcome of this reaction is heavily influenced by the structure of the ligands and the steric properties of the substrates. rsc.org

Furthermore, the selection of ligands can precisely control the outcome of palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,2-enediol carbonates, allowing for the generation of either regioisomer. nih.gov This level of control is crucial for the synthesis of complex molecules with defined stereochemistry. The development of chiral P,S-bidentate phosphoramidites as ligands has enabled high enantioselectivity in the palladium-catalyzed asymmetric allylic substitution of substrates like (E)-1,3-diphenylallyl acetate. researchgate.net

Palladium catalysis has enabled the novel synthesis of phenol (B47542) derivatives through the cyclocarbonylation of penta-2,4-dienyl acetates. rsc.orgacs.org This reaction, conducted in the presence of triethylamine (B128534) (NEt₃) and acetic anhydride (B1165640) (Ac₂O), selectively produces phenyl acetates in good yields. rsc.org This method provides a direct route to substituted phenols from acyclic precursors. The reaction likely proceeds through a series of steps involving palladium coordination, carbonyl insertion, and subsequent cyclization and aromatization.

In a related context, palladium-catalyzed methoxycarbonylation of arylalkyl alcohols, such as benzyl (B1604629) alcohol, has been optimized to produce aryl acetates at low carbon monoxide pressures, showcasing a sustainable approach to these valuable compounds. mdpi.com

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. Palladium catalysis has been successfully employed in controlled heterocyclization/cross-coupling domino reactions. For instance, a chemo- and regiocontrolled palladium-catalyzed methodology has been developed to access enantiopure 3,6-dihydropyrans bearing a buta-1,3-dienyl moiety, starting from β,γ-allendiols and α-allenic acetates. nih.gov This marked the first instance of preparing six-membered heterocycles through the cross-coupling of two different allenes. nih.gov

Furthermore, palladium-catalyzed domino reactions have been utilized to synthesize a variety of other heterocyclic systems. These include the synthesis of heterocycle-fused 9,10-dihydrophenanthrenes through a domino Heck/aryne carbopalladation/C-H functionalization sequence. nih.gov Another example is the synthesis of annulated N-heterocycles, such as indoles and carbazoles, via a palladium-catalyzed sequence of intermolecular amination and intramolecular direct arylation. organic-chemistry.org The versatility of these domino strategies is further highlighted by the synthesis of various heterocycles initiated by C(sp³)–H functionalization, leading to the formation of lactones, quinolinones, and indolines. mdpi.com

Table 2: Examples of Palladium-Catalyzed Domino Reactions for Heterocycle Synthesis

Starting Materials Catalyst System Product Type Ref.
β,γ-Allendiols and α-allenic acetates Palladium catalyst 3,6-Dihydropyrans with buta-1,3-dienyl moiety nih.gov
Alkene-tethered aryl iodides and (E)-β-chlorovinyl ketones Palladium catalyst Furan-containing indolo[2,1-α]isoquinolines researchgate.net
Anilines and 1,2-dihalo(hetero)arenes Palladium catalyst with PCy₃ ligand Functionalized indoles and carbazoles organic-chemistry.org
Aliphatic amides and o-bromophenyl iodides Pd/Cu co-catalyst 3,4-2H-quinolinone derivatives mdpi.com
Visible Light-Induced Alkyl Heck Reactions

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation. Traditionally reliant on thermal conditions, recent innovations have demonstrated the utility of visible light to drive this transformation at room temperature, significantly broadening its applicability. While direct examples involving penta-2,4-dien-1-yl acetate are not prominently documented, the visible light-induced palladium-catalyzed Heck reaction of various alkyl halides with vinyl arenes serves as a powerful analogous methodology. nih.gov

This process typically involves the generation of an active Pd(0) complex, which, upon photoexcitation, engages in a single-electron transfer (SET) with an alkyl halide to generate an alkyl radical. nih.gov This radical then adds to an alkene, and subsequent β-hydride elimination yields the allylic product. This approach is notable for its mild conditions and tolerance of various functional groups. For instance, the reaction has been successfully applied to the synthesis of functionalized allylic systems like silanes, boronates, and pivalates from α-substituted methyl iodides. nih.gov Another variation employs diazo compounds or N-tosylhydrazones as radical precursors under Brønsted acid-assisted, palladium-catalyzed visible-light conditions. elsevierpure.comresearchgate.net These methods highlight the potential for using visible light to mediate the coupling of alkyl fragments with diene systems under exceptionally mild protocols.

Table 1: Representative Visible Light-Induced Heck-Type Reactions

Alkyl Source Alkene Partner Catalyst System Additive Product Type Reference
Iodocyclohexane Formaldoxime Pd(OAc)₂ / Xantphos In(OAc)₃ Substituted Oxime nsf.gov
α-Iodo pivalate Styrene Pd(OAc)₂ None Allylic Pivalate nih.gov

Nickel-Catalyzed Methodologies

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium in a variety of cross-coupling and isomerization reactions, offering unique reactivity and selectivity profiles.

Reductive Alkylation of Alkenyl and Dienyl Acetates

A significant advancement in cross-electrophile coupling is the nickel-catalyzed reductive alkylation of alkenyl and dienyl acetates with alkyl bromides. dicp.ac.cnnih.gov This method provides a direct route to synthesize complex aliphatic alkenes from readily available acetate precursors, which are often more stable and easier to handle than corresponding organometallic reagents. The reaction demonstrates broad functional group tolerance, accommodating groups sensitive to Grignard reagents like nitriles and aldehydes. dicp.ac.cn

The catalytic system typically consists of a nickel(II) source, such as NiBr₂(diglyme), a bipyridine-based ligand, and a stoichiometric reductant like zinc or manganese powder. dicp.ac.cn Mechanistic studies suggest the involvement of a Ni(I) species as a key intermediate in the catalytic cycle. nih.gov This methodology has been shown to be effective for dienyl acetates, providing the desired alkylated diene products in useful yields. dicp.ac.cn

Table 2: Nickel-Catalyzed Reductive Alkylation of a Dienyl Acetate

Substrate Alkyl Bromide Catalyst Ligand Reductant Solvent Yield Reference
Highly Z-Selective Double-Bond Isomerization Reactions

Controlling the geometry of double bonds is a critical challenge in organic synthesis. Nickel catalysis has been instrumental in developing highly stereoselective isomerization reactions. A notable example is the isomerization of terminal alkenes to internal Z-2-alkenes with high selectivity. acs.orgnih.gov This transformation is particularly valuable as it provides access to the thermodynamically less favored Z-isomer.

The reaction employs a highly reactive nickel catalyst system comprising NiCl₂(dppp) or NiCl₂(dppe), zinc powder, zinc iodide, and diphenylphosphine (B32561) (Ph₂PH). acs.orgnih.gov A key feature of this methodology is that the stereochemical outcome (Z/E selectivity) can be controlled by adjusting the reaction temperature. nih.govresearchgate.net The proposed mechanism involves a 1,2-hydride shift from the metal to the phosphine (B1218219) ligand, which suppresses the formation of other constitutional isomers. acs.orgnih.gov This protocol has been successfully applied to the synthesis of the pheromone (9Z,12Z)-tetradeca-9,12-dienyl acetate, which contains a Z,Z-diene subunit structurally analogous to derivatives of penta-2,4-dien-1-yl acetate. acs.org

Table 3: Nickel Catalyst System for Z-Selective Isomerization

Nickel Precatalyst Ligand Additives Key Feature Reference

Gold-Catalyzed Transformations

Gold catalysts, known for their unique carbophilic Lewis acidity, have enabled a host of powerful transformations for synthesizing complex molecular structures from unsaturated precursors like dienes and allenes.

Carbocyclization to Construct Multifunctionalized 3-Vinyl Cyclohexanol (B46403) Derivatives

An efficient gold-catalyzed intramolecular carbocyclization of 1,6-dienyl acetates has been developed to construct highly functionalized 3-vinyl cyclohexanol derivatives with excellent diastereoselectivity. acs.orgnih.gov This methodology provides a convergent approach to six-membered rings, which are common motifs in natural products and bioactive molecules.

The reaction is typically catalyzed by AuCl₃, with its reactivity enhanced by a co-catalyst such as AgPF₆. acs.org The transformation proceeds via a 6-endo-trig cyclization, where the gold catalyst activates the allylic acetate to form an allylic cation, which is then trapped by the pendant alkene nucleophile. The reaction proceeds through a boat-like transition state, and the stereochemical outcome can be influenced by the substrate structure, leading to either trans-cyclohexanols or cis-piperidine derivatives. acs.orgnih.gov

Table 4: Gold-Catalyzed Carbocyclization of a Dienyl Acetate

Catalyst Co-catalyst Solvent Temperature Yield Product Reference
Synthesis of Allenyl Acetates

While many modern methods utilize allenyl acetates as versatile building blocks for dienylation reactions, nih.govacs.org their synthesis is also a topic of significant interest. Gold catalysts are particularly effective in mediating the rearrangement of propargyl acetates to the corresponding allenyl acetates. This transformation, a variation of the Meyer-Schuster rearrangement, leverages the high affinity of gold(I) catalysts for alkynes.

The reaction involves the coordination of the gold catalyst to the alkyne, which facilitates a nih.govnih.gov-sigmatropic rearrangement of the acetate group. This process is highly efficient and provides a direct route to functionalized allenes, which are themselves valuable intermediates for further synthesis. The choice of ligands on the gold catalyst can influence the efficiency and scope of the reaction. This method represents a powerful tool for accessing the allene (B1206475) functional group from stable and readily available propargylic precursors.

Other Metal-Catalyzed Routes (e.g., Iron, Copper)

While palladium and ruthenium catalysts are prominent in dienyl acetate synthesis, other transition metals like iron and copper have emerged as cost-effective and environmentally benign alternatives. Iron-catalyzed cross-coupling reactions, for instance, provide a practical method for creating 1,3-dienes. A notable example is the iron-catalyzed coupling of α-allenyl esters with Grignard reagents, which yields structurally diverse 1,3-dienes. Although direct synthesis of penta-2,4-dien-1-yl acetate using this specific method is not explicitly detailed, the versatility of the reaction suggests its potential applicability.

Copper(II) acetate has been utilized as a promoter in various organic transformations, including the intramolecular diamination of unactivated olefins. nih.gov While not a direct synthesis of the dienyl acetate, this highlights copper's role in complex molecule synthesis. Furthermore, copper-catalyzed dimerization of γ,δ-unsaturated ketones offers a pathway to polysubstituted benzene (B151609) derivatives, showcasing copper's utility in forming multiple carbon-carbon bonds in a single-pot procedure. nih.gov

Manganese-catalyzed C-H dienylation has also been developed, providing access to C2-dienylated indoles using allenyl benzoates as the diene source. acs.org This method demonstrates the potential of first-row transition metals in C-H functionalization to form complex diene structures. acs.org

Table 1: Overview of Metal-Catalyzed Routes for Diene Synthesis
Metal CatalystReaction TypeSubstratesProductsKey Features
IronCross-couplingα-Allenyl esters and Grignard reagents1,3-DienesCost-effective, mild reaction conditions.
CopperDimerization/Cyclizationγ,δ-Unsaturated ketones1,2,4,5-Tetra-substituted benzenesOne-pot procedure, multiple C-C bond formation. nih.gov
ManganeseC-H DienylationIndoles and allenyl benzoatesC2-Dienylated indolesAccess to complex alicyclic scaffolds. acs.org

Organocatalytic and Other Non-Metallic Approaches

Stereoselective Wittig Reactions for Diene Construction

The Wittig reaction and its modifications are powerful tools for the stereoselective synthesis of alkenes, including conjugated dienes. organic-chemistry.orgmasterorganicchemistry.com The Horner-Wittig reaction, in particular, has been successfully employed for the synthesis of (Z)-penta-2,4-dien-1-ol. rsc.org This method involves the acylation of methyl diphenylphosphine oxide with a lactone, creating a Horner-Wittig intermediate where a Z-double bond is protected as a Diels-Alder adduct with furan. rsc.org Subsequent steps then yield the desired (Z)-penta-2,4-dien-1-ol, which can be acetylated to the corresponding acetate.

For the synthesis of (E)-pentadienols, a more general approach involves the addition of enals to phosphine oxides, followed by a regiochemically controlled allylic alcohol transposition and a Horner-Wittig reaction. rsc.org A sequential 1,4-elimination reaction and acs.orgorganic-chemistry.org-Wittig rearrangement starting from (E)-4-alkoxy-2-butenyl benzoates has also been reported for the stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols. dntb.gov.uajst.go.jp The stereoselectivity of the Wittig reaction is often dependent on the nature of the ylide; stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

Table 2: Stereoselective Wittig-type Reactions for Pentadienol Synthesis
Reaction TypeStarting MaterialsProduct IsomerKey Strategy
Horner-Wittig ReactionMethyl diphenylphosphine oxide, lactone, furan(Z)-penta-2,4-dien-1-olProtection of Z-double bond as a Diels-Alder adduct. rsc.org
Horner-Wittig ReactionEnals, phosphine oxides(E)-pentadienolsRegiocontrolled allylic alcohol transposition. rsc.org
Sequential 1,4-elimination and acs.orgorganic-chemistry.org-Wittig rearrangement(E)-4-Alkoxy-2-butenyl benzoates(2Z,4E)-2,4-pentadien-1-olsBase-promoted rearrangement. dntb.gov.uajst.go.jp

Biocatalytic Production of Dienyl Acetates

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of esters. nih.gov Lipases are commonly used enzymes for this purpose, catalyzing esterification or transesterification reactions under mild conditions. nih.govnih.gov The enzymatic acetylation of alcohols is a well-established process. nih.govnih.gov

While specific literature on the biocatalytic production of penta-2,4-dien-1-yl acetate is not abundant, the general principles of enzymatic ester synthesis are applicable. The process would involve the reaction of penta-2,4-dien-1-ol with an acetyl donor, such as acetic acid or a vinyl acetate, in the presence of a suitable lipase (B570770). Immobilized lipases are often preferred to facilitate catalyst recovery and reuse.

The choice of solvent, temperature, and substrate ratio can significantly influence the reaction rate and yield. In some cases, solvent-free systems can be employed, further enhancing the green credentials of the process. The high selectivity of enzymes can be advantageous in preventing side reactions, leading to a cleaner product profile.

Regio- and Stereoselective Epoxidation of Dienols and their Acetates

The selective epoxidation of one of the double bonds in a conjugated diene system like penta-2,4-dien-1-ol or its acetate presents a significant challenge. The regioselectivity of the epoxidation is often influenced by the presence of the hydroxyl or acetate group.

For 2,4-pentadien-1-ols, many standard epoxidation methods, such as those using peracids or the Sharpless asymmetric epoxidation, tend to favor epoxidation of the double bond adjacent to the hydroxyl group. acs.org However, for the corresponding acetates (1-acyloxypenta-2,4-dienes), a complementary regioselectivity can be achieved. acs.orgnih.govnih.gov Catalytic systems, such as those based on methyltrioxorhenium (MTO) complexed with pyridine (B92270) or a Ti(IV)-salan catalyst, have been shown to favor the epoxidation of the distal double bond. acs.orgnih.govnih.gov

The Ti(IV)-salan catalyst, in conjunction with aqueous hydrogen peroxide, provides a method for the diastereo- and enantioselective monoepoxidation of conjugated dienes. acs.orgnih.gov This method is particularly effective for Z-olefins. acs.orgnih.gov When applied to 1-acyloxypenta-2,4-dienes, it leads to the formation of chiral allylic epoxides with high regioselectivity for the distal double bond. acs.orgnih.gov

Table 3: Regioselectivity in the Epoxidation of Penta-2,4-dien-1-ol and its Acetate
SubstrateEpoxidation Reagent/CatalystMajor ProductRegioselectivity
Penta-2,4-dien-1-olSharpless, peracidEpoxidation at C2-C3Adjacent
Penta-2,4-dien-1-yl acetateMTO/pyridine, Ti(IV)-salanEpoxidation at C4-C5Distal acs.orgnih.govnih.gov

Diels-Alder Cycloadditions in Dienyl Acetate Derivatization

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. masterorganicchemistry.comyoutube.commychemblog.com In this reaction, a conjugated diene reacts with a dienophile. Penta-2,4-dien-1-yl acetate can serve as the diene component in such reactions, providing a route to a variety of functionalized cyclohexene (B86901) derivatives.

The reactivity of the diene in a Diels-Alder reaction is enhanced by the presence of electron-donating groups. masterorganicchemistry.commychemblog.com The acetoxy group in penta-2,4-dien-1-yl acetate is generally considered to be electron-donating through resonance, which can facilitate the reaction. The stereochemistry of the substituents on the diene is retained in the product, making the Diels-Alder reaction highly stereospecific. libretexts.org

The reaction of penta-2,4-dien-1-yl acetate with various dienophiles, such as maleic anhydride or acrylates, would lead to the formation of substituted cyclohexenyl acetates. These products can then be further elaborated, making the Diels-Alder reaction a valuable tool for the derivatization of dienyl acetates. The reaction typically proceeds via a concerted mechanism through a cyclic transition state. mychemblog.com

Modified Knoevenagel Condensation in Dienyl Acetate Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org A modification of this reaction, known as the Doebner modification, involves the reaction of an aldehyde with malonic acid in the presence of pyridine. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of α,β-unsaturated carboxylic acids.

A relevant example is the reaction of acrolein with malonic acid in pyridine, which yields trans-2,4-pentadienoic acid after decarboxylation. wikipedia.org This pentadienoic acid can then be reduced to the corresponding alcohol, penta-2,4-dien-1-ol, which can subsequently be acetylated to form penta-2,4-dien-1-yl acetate. This provides an indirect but effective route to the target compound starting from simple precursors.

Stereochemical Control and Regioselectivity in Dienyl Acetate Synthesis

The precise control over stereochemistry and regiochemistry is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with specific three-dimensional arrangements. In the synthesis of penta-2,4-dien-1-yl acetate and its analogues, achieving such control is critical for accessing specific isomers with desired properties. This section delves into the factors governing regioselectivity in metal-catalyzed reactions and the methods developed for the enantioselective and diastereoselective synthesis of these valuable dienyl acetates.

Factors Influencing Regioselectivity in Metal-Catalyzed Reactions

Transition metal catalysis has emerged as a powerful tool for constructing 1,3-dienes. A common and effective strategy involves the C–H activation and subsequent dienylation using allenyl acetates as coupling partners. The regioselectivity of these reactions—that is, the formation of linear versus branched dienes—is highly dependent on the catalytic system employed. Key factors include the choice of the metal center, the nature of the directing group, and the substitution pattern of the allene.

Manganese (Mn) Catalysis: Manganese(I)-catalyzed C–H activation has been shown to be highly effective for the synthesis of linear 1,3-dienes from arenes and heteroarenes using acetylated allenes. acs.orgacs.org This method proceeds with total regioselectivity, yielding exclusively the linear product. acs.org A plausible mechanism involves the base-assisted formation of a five-membered manganacycle, followed by a regioselective insertion of the allene. This insertion step is believed to form an intermediate stabilized by the coordination of the metal to the oxygen of the acetate group, which directs the subsequent steps to form the linear conjugated diene after a final elimination-isomerization sequence. acs.org

Cobalt (Co) Catalysis: Cobalt(III)-catalyzed systems also enable the dienylation of C-H bonds with allenyl carbinol acetates. researchgate.net In the case of C7-H dienylation of indolines, the reaction proceeds via C–H activation, a regioselective 2,1-migratory insertion of the allene, and subsequent β-acetate elimination to afford C7-dienylated indolines. researchgate.net Interestingly, when this methodology was applied to the C2-H dienylation of indoles, the regioselectivity (linear vs. branched) was found to be contingent on the nature of the substituent on the allenylic carbon. researchgate.net

Palladium (Pd) Catalysis: Palladium(II)-catalyzed dienylation of aliphatic C(sp³)–H bonds has been achieved using an 8-aminoquinoline directing group and allenyl acetates. semanticscholar.org This reaction functionalizes β- and γ-positions of various carboxylic acids. Mechanistic studies indicate that the reaction proceeds through a regioselective 2,3-migratory insertion of the allene into the alkylpalladium(II) species, followed by a β-acetoxy elimination to furnish the dienylated products. semanticscholar.org The base used in the reaction plays a crucial role in achieving this transformation successfully. semanticscholar.org

The following table summarizes the influence of different metal catalysts on the regioselectivity of dienylation reactions with allenyl acetates.

Metal CatalystSubstrateDirecting GroupKey Mechanistic StepRegiochemical Outcome
Mn(I) Arenes/HeteroarenesN/A (Chelation-assisted)Allene insertion into ManganacycleExclusively Linear 1,3-Dienes acs.orgacs.org
Co(III) Indolines (C7-H)N/A (Chelation-assisted)2,1-Migratory InsertionLinear Dienes researchgate.net
Co(III) Indoles (C2-H)N/A (Chelation-assisted)Dependent on Allene SubstituentBranched or Linear Dienes researchgate.net
Pd(II) Aliphatic Carboxylic Acids8-Aminoquinoline2,3-Migratory InsertionDiversely Functionalized 1,3-Dienes semanticscholar.org

Enantioselective and Diastereoselective Syntheses

Beyond regiocontrol, the development of stereoselective methods is crucial for synthesizing specific enantiomers or diastereomers of dienyl acetates and related structures. This is often achieved by employing chiral ligands in metal-catalyzed reactions or through stereospecific reaction pathways.

Enantioselective Synthesis: The asymmetric synthesis of dienyl compounds can be achieved using transition metal complexes featuring chiral ligands. For instance, palladium complexes with chiral phosphinooxazoline ligands have proven to be efficient catalysts for enantioselective Heck reactions, which can be adapted for the synthesis of chiral dienes. researchgate.net Similarly, the Sharpless asymmetric aminohydroxylation reaction, which uses a cinchona alkaloid-derived ligand with an osmium catalyst, can introduce chirality with high enantioselectivity and control over regioselectivity. researchgate.net While not directly applied to penta-2,4-dien-1-yl acetate in the reviewed literature, these methodologies represent the state-of-the-art for inducing enantioselectivity in reactions that form related functional groups.

Diastereoselective Synthesis: Diastereoselectivity is often controlled in cascade or domino reactions where the formation of one stereocenter influences the creation of subsequent ones. A cascade inter-intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates with complete diastereoselectivity in most cases. beilstein-journals.org While this example does not produce an acyclic dienyl acetate, it highlights the power of cascade reactions in establishing relative stereochemistry. Another approach involves the domino-type imino Diels-Alder reaction catalyzed by cerium(IV) salts to produce tetrahydroquinolines with high diastereoselectivity. rsc.org

The following table provides examples of synthetic methods where stereochemical control is a key feature.

Reaction TypeCatalyst/ReagentKey FeatureStereochemical Outcome
Asymmetric Aminohydroxylation Osmium / Chiral Cinchona Alkaloid LigandLigand-induced enantioselectivityHigh enantioselectivity researchgate.net
Enantioselective Heck Reaction Palladium / Chiral Phosphinooxazoline LigandsFormation of chiral C-C bondsHigh enantioselectivity researchgate.net
Cascade Double Michael Reaction Aqueous KOH / TBAB (Phase Transfer Catalyst)Cascade formation of multiple stereocentersComplete diastereoselectivity beilstein-journals.org
Imino Diels-Alder Reaction Cerium(IV) SulfateDomino reaction forming a cyclic systemHigh diastereoselectivity rsc.org

Sustainable and Green Chemistry Aspects in Dienyl Acetate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. the-gist.org In the context of synthesizing penta-2,4-dien-1-yl acetate and its analogues, this involves developing more atom-economical reactions, using environmentally benign solvents, employing catalytic methods, and utilizing renewable resources.

Catalytic and Atom-Economical Approaches: Transition metal-catalyzed C-H functionalization is inherently a step- and atom-economical process, as it often avoids the need for pre-functionalized starting materials. kit.edu The Diels-Alder reaction is another classic example of an atom-economical reaction, where most or all of the atoms of the reactants are incorporated into the final product. the-gist.org Rhodium-catalyzed synthesis of E-dienyl esters from carboxylic acids and acetylene (B1199291) represents a highly atom- and step-economical cascade process. nih.gov

Biocatalysis: Enzyme-catalyzed synthesis offers a green alternative to traditional chemical methods. Lipases, for instance, are widely used for esterification and transesterification reactions under mild conditions. The synthesis of flavor esters like neryl acetate and anisyl acetate has been successfully demonstrated using lipase catalysis. researchgate.netresearchgate.net These biocatalytic processes can be performed in organic solvents or even in solvent-free systems, significantly reducing environmental impact. researchgate.net The enzymatic direct esterification of anisyl alcohol with acetic acid has been achieved with up to 100% product yield in sponge-like ionic liquids, which also allow for easy separation and recycling of the catalyst. researchgate.net

Sustainable Solvents and Reaction Media: A major focus of green chemistry is the replacement of hazardous organic solvents. Water is an ideal green solvent, and catalytic reactions such as the copper-nanoparticle-catalyzed multicomponent synthesis of triazoles have been effectively performed in water under microwave irradiation. nih.gov Glycerol, a biodegradable and non-toxic by-product of biodiesel production, has been used as a sustainable solvent for the one-pot synthesis of 3-substituted phthalides. nih.gov The use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is also a viable green alternative to traditional polar aprotic solvents like toluene. nih.gov

The table below outlines various green chemistry strategies applicable to the synthesis of esters like penta-2,4-dien-1-yl acetate.

Green Chemistry StrategySpecific MethodAdvantages
Biocatalysis Lipase-catalyzed transesterification/esterificationMild reaction conditions, high selectivity, reduced by-products researchgate.netresearchgate.net
Alternative Solvents Reactions in water, glycerol, or 2-MeTHFReduced toxicity, improved safety, potential for recyclability nih.govnih.gov
Atom Economy Rhodium-catalyzed cascade reactions; Diels-Alder reactionsMaximizes incorporation of starting materials into the product, minimizes waste the-gist.orgnih.gov
Energy Efficiency Microwave-assisted synthesisRapid heating, shorter reaction times, often higher yields researchgate.netnih.gov
Process Intensification Continuous-flow reactorsSafe handling of energetic intermediates, improved selectivity, higher yields compared to batch processes rsc.org

Mechanistic Investigations of Reactions Involving Dienyl Acetates

Detailed Reaction Pathway Elucidation

The study of reaction mechanisms involving dienyl acetates, such as acetic acid;penta-2,4-dien-1-ol, reveals a diverse array of transformations mediated by transition metals. These investigations are crucial for understanding the underlying principles that govern the reactivity and selectivity of these substrates, paving the way for the development of novel synthetic methodologies.

Table 1: Key Steps in Pd(II)-Catalyzed Dienylation

StepDescriptionIntermediate
1Substrate CoordinationPd(II)-Substrate Complex
2C–H ActivationFive-Membered Palladacycle
3Allenyl Acetate (B1210297) CoordinationPalladacycle-Allene Complex
42,3-Migratory Insertionσ-Allyl Palladium Species
5β-Acetoxy EliminationDienylated Product

The ionization of dienyl acetates catalyzed by palladium complexes is a fundamental process that leads to the formation of π-allylpalladium intermediates. These intermediates are central to a wide range of synthetic transformations. The generation of the active Pd(0) catalyst, often from a Pd(II) precursor, is a critical initial step. youtube.com This reduction can be effected by various reagents within the reaction mixture. Once formed, the Pd(0) species can coordinate to the double bond of the dienyl acetate, leading to oxidative addition and the formation of a π-allylpalladium(II) complex with the displacement of the acetate group. These π-allylpalladium species are electrophilic and can react with a variety of nucleophiles. nih.gov In some cases, the reaction can proceed through bis-allylpalladium intermediates, which are formed from a mono-allylpalladium complex and an allylstannane, and subsequently react with electrophiles. nih.govresearchgate.net The regioselectivity of the nucleophilic attack is often influenced by the nature of the ligands on the palladium and the substituents on the π-allyl moiety. nih.gov

The Alder-Ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). organic-chemistry.org This reaction typically requires elevated temperatures due to the high activation energy associated with breaking the allylic C-H σ-bond. organic-chemistry.org In the context of dienyl acetates, intramolecular Alder-Ene type cyclizations can occur, leading to the formation of cyclic structures. The mechanism is generally considered to be concerted. However, Lewis acid catalysis can alter the pathway to a stepwise mechanism involving the formation of a cationic intermediate. organic-chemistry.org In certain cases, the cyclization of dienyl systems can lead to the formation of cyclopentenyl cation intermediates, which can then undergo further reactions to yield the final products.

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for various organic transformations. d-nb.infonih.gov In the context of reactions involving allylic species, gold catalysts can activate allylic acetates towards nucleophilic attack. While gold-catalyzed reactions often involve the activation of alkynes and allenes, their application in nucleophilic allylation is also significant. d-nb.infonih.gov One proposed mechanism involves the formation of a nucleophilic allylgold(I) species through transmetalation from an allylboronate. d-nb.infonih.gov This allylgold(I) intermediate then reacts with an electrophile, such as an azinium ion, to afford the allylated product. d-nb.infonih.gov This process demonstrates the ability of gold to mediate nucleophilic additions to allylic systems, expanding the repertoire of gold catalysis. d-nb.infonih.gov

Nickel catalysts are highly effective for the isomerization of double bonds in alkenes, including those present in dienyl systems. acs.orgnih.gov A common mechanistic pathway involves the formation of a nickel-hydride species. This active catalyst can add to a double bond in the substrate, forming a nickel-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon regenerates the double bond in a new position and the nickel-hydride catalyst. An alternative pathway involves an allyl mechanism. In this process, the nickel catalyst activates an allylic C-H bond, leading to the formation of an allylnickel-hydride intermediate. researchgate.net The subsequent reductive elimination of the hydride to a different position of the allyl fragment results in the isomerized alkene. researchgate.net The choice of ligands on the nickel center can significantly influence the stereoselectivity of the isomerization, allowing for the controlled formation of either E or Z isomers. researchgate.net In some cases, the isomerization is proposed to proceed via a 1,2-hydride shift from the metal to a phosphine (B1218219) ligand. acs.orgnih.gov

Table 2: Comparison of Proposed Nickel-Catalyzed Isomerization Mechanisms

MechanismKey IntermediateKey Steps
Hydride MechanismNickel-AlkylHydride addition, β-Hydride elimination
Allyl MechanismAllylnickel-HydrideAllylic C-H activation, Reductive elimination
1,2-Hydride ShiftMetal-Hydride-Ligand ComplexHydride shift from metal to ligand

Organocatalytic and Radical Mechanisms

Beyond traditional metal-catalyzed processes, reactions of dienyl systems can be effectively driven by organocatalytic and radical mechanisms, opening new avenues for bond formation.

Organocatalytic Mechanisms: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. Dienyl systems can be activated through the formation of highly reactive intermediates using chiral secondary amines, such as proline and its derivatives. mdpi.comnih.gov For instance, a 2,4-dienal can react with a chiral amine catalyst to form a transient trienamine intermediate. This activation strategy lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the diene system, facilitating reactions with a wide range of electrophiles and dienophiles. mdpi.com

A key example of this activation is the organocatalytic Diels-Alder reaction. The in-situ generated trienamine acts as a highly reactive extended nucleophile. The facial selectivity of the subsequent cycloaddition is controlled by the chiral environment established by the catalyst, often leading to high levels of enantioselectivity. acs.org A notable application is the formal [4+2] self-dimerization of (E)-4-acetoxycrotonaldehyde, a functionalized dienyl substrate. In this process, catalyzed by L-proline, one molecule of the aldehyde is activated as a nucleophilic dienamine, while a second molecule is activated as an electrophilic iminium ion, showcasing the dual catalytic role of the organocatalyst. libretexts.org

Radical Mechanisms: Radical reactions offer a complementary approach to functionalizing dienyl acetates. These reactions are typically initiated by the homolytic cleavage of a weak bond, generating a radical species that can then react with the diene. researchgate.net Radical additions to conjugated dienes, like penta-2,4-dien-1-yl acetate, often proceed with high regioselectivity. libretexts.org

For example, the addition of a radical (R•) to a conjugated diene generates a resonance-stabilized allylic radical. This intermediate can then be trapped by a hydrogen atom donor or another reagent. In many cases, radical additions to conjugated dienes favor the formation of the 1,4-adduct. libretexts.org Theoretical studies on the addition of phenyl radicals to enol acetates—a system structurally related to dienyl acetates—show that the reaction is governed by polar effects, where the enol acetate acts as a nucleophile and the radical as an electrophile. acs.org The kinetics of these additions are sensitive to the electronic properties of both the radical and the substituents on the acetate substrate. acs.org

Furthermore, radical cyclization reactions of dienyl acetates can be initiated to form cyclic structures, a process of significant value in the synthesis of natural products. wikipedia.org The regiochemical and stereochemical outcomes of these cyclizations are governed by factors such as the stability of the intermediary radicals and the transition state geometries of the cyclization step. researchgate.net

Kinetic and Thermodynamic Considerations in Reaction Control

When a conjugated diene undergoes an addition reaction, two major products can be formed: the 1,2-adduct and the 1,4-adduct. The ratio of these products is often highly dependent on the reaction conditions, a classic illustration of kinetic versus thermodynamic control. fiveable.mesemanticscholar.org

In the context of a reaction with an electrophile like HBr, protonation of the terminal double bond of a dienyl system yields a resonance-stabilized allylic carbocation. The subsequent attack by the bromide nucleophile can occur at either of the two carbons bearing partial positive charge, leading to the 1,2- and 1,4-addition products.

Kinetic Control: At low temperatures, the reaction is effectively irreversible. The product distribution is determined by the relative rates of formation of the two products. The 1,2-adduct typically forms faster because it proceeds through a transition state with a lower activation energy. fiveable.me This is often attributed to the proximity of the nucleophile to the carbon that was originally part of the double bond attacked by the electrophile (proximity effect) and the greater positive charge density on the secondary carbon of the allyl cation intermediate. fiveable.me The product formed faster is known as the kinetic product .

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible. The system has enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing an equilibrium to be established. semanticscholar.org Under these conditions, the product distribution is governed by the relative stabilities of the products themselves. The 1,4-adduct is generally more stable due to the presence of a more highly substituted (internal) double bond. libretexts.org This more stable product is known as the thermodynamic product .

The electrophilic addition of HBr to 1,3-butadiene (B125203) is a well-documented example that illustrates this principle.

Product Distribution in the Reaction of 1,3-Butadiene with HBr
Temperature (°C)Control Type1,2-Adduct (%)1,4-Adduct (%)Dominant Product
-80Kinetic80201,2-Adduct
40Thermodynamic15851,4-Adduct

This table demonstrates how temperature dictates the outcome of the reaction, favoring the faster-forming kinetic product at low temperatures and the more stable thermodynamic product at higher temperatures. fiveable.me

These principles are directly applicable to reactions involving penta-2,4-dien-1-yl acetate. The presence of the acetate group can influence the electronic properties and stability of the intermediates and products, but the fundamental dichotomy between the kinetic (1,2-addition) and thermodynamic (1,4-addition) pathways remains a key factor in controlling the reaction outcome.

Isotopic Labeling Studies for Mechanistic Probes

Isotopic labeling is a powerful and definitive tool for elucidating reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (D), or ¹²C with ¹³C), chemists can trace the path of atoms through a reaction, identify bond-breaking and bond-forming steps, and determine if a particular bond cleavage is involved in the rate-determining step of the reaction.

Kinetic Isotope Effect (KIE): One of the most common applications of isotopic labeling is the measurement of the kinetic isotope effect (KIE). This is the ratio of the rate constant of a reaction with a normal isotopic reactant (k_light) to the rate constant with the isotopically labeled reactant (k_heavy). A primary KIE (typically > 2) is observed when the bond to the labeled atom is broken in the rate-determining step.

Tracing Reaction Pathways: Isotopic labels can also serve as markers to follow the rearrangement of atoms. In reactions of dienyl acetates, one could use ¹⁸O labeling in the carbonyl oxygen of the acetate group to determine the mechanism of substitution. For instance, in a palladium-catalyzed allylic alkylation, if the ¹⁸O label remains with the acetyl group, it suggests the reaction proceeds with the acetate anion acting as a leaving group. Conversely, if the ¹⁸O is found in a different species, it could indicate a more complex pathway involving decarboxylation or other rearrangements.

Such studies provide unambiguous evidence that can distinguish between proposed mechanistic pathways that might otherwise be indistinguishable, offering deep insight into the intricate steps of a chemical transformation.

Exploration of Dienyl Acetate Reactivity in Complex Organic Transformations

Cyclization Reactions

The conjugated diene system within dienyl acetates is predisposed to participate in a range of cyclization cascades, enabling the efficient assembly of cyclic structures. These reactions often proceed with high regio- and stereoselectivity, offering a powerful tool for synthetic chemists.

Formation of Cyclopentadienes and Related Carbocycles

While the direct cyclization of penta-2,4-dien-1-yl acetate (B1210297) to form cyclopentadiene (B3395910) is not a commonly cited transformation, the broader class of dienyl acetates and related structures are instrumental in constructing five-membered rings. The synthesis of cyclopentadiene and its derivatives often involves the pyrolysis of dicyclopentadiene. orgsyn.orgwikipedia.org However, strategic modifications of dienyl systems allow for intramolecular reactions to forge cyclopentanoid structures. For instance, the Nazarov cyclization, an electrocyclic closure of divinyl ketones, represents a classic approach to cyclopentenones. Although not a direct cyclization of a simple dienyl acetate, related enol acetates can be precursors to the requisite divinyl ketone.

Furthermore, the generation of cyclopentadienyl (B1206354) anions from cyclopentadiene allows for subsequent alkylation reactions, such as with methyl bromoacetate, to produce functionalized cyclopentadiene derivatives like methyl 2,4-cyclopentadiene-1-acetate. orgsyn.org These derivatives are crucial building blocks in organometallic chemistry and the synthesis of complex molecules. The stability and reactivity of these cyclopentadiene systems are of significant interest, with cyclopentadiene itself being highly reactive in Diels-Alder reactions, even dimerizing at room temperature. wikipedia.orgnih.gov The construction of more complex carbocycles, such as nine-membered rings, can be achieved from acyclic precursors through various cyclization strategies, including ring-closing metathesis and samarium(II)-promoted cyclizations. nih.gov

Synthesis of Six-Membered Heterocycles (e.g., Dihydropyrans, Cyclohexanols)

Dienyl acetates are valuable precursors for the synthesis of six-membered heterocycles and carbocycles. A notable example is the gold-catalyzed carbocyclization of 1,6-dienyl acetates, which yields highly functionalized 3-vinylcyclohexanol derivatives with excellent diastereoselectivity. nih.gov This reaction proceeds through a 6-endo-trig cyclization involving the nucleophilic attack of an alkene onto an allylic cation intermediate. nih.gov The stereochemical outcome is influenced by the substrate's structure, which dictates the conformation of the allylic cation in a boat-like transition state. nih.gov

In addition to carbocycles, dienyl systems are employed in the synthesis of six-membered heterocycles like dihydropyrans. These are often synthesized through hetero-Diels-Alder reactions or organocatalyst-mediated domino reactions. researchgate.netnih.govscilit.com For instance, the asymmetric [4+2] cycloaddition of β,γ-unsaturated α-ketoesters with allenic esters, catalyzed by β-isocupreidine, affords functionalized dihydropyran derivatives in high yields and enantioselectivities. nih.gov Six-membered heterocycles are significant structural motifs in a wide array of pharmaceuticals and natural products. nih.gov

Annelated Systems and Polycyclic Framework Construction

The reactivity of dienyl acetates extends to the construction of complex annelated and polycyclic frameworks. The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be utilized in a cascade fashion to build intricate polycyclic systems. For example, a manganese(I)-catalyzed C-H dienylation of indoles with allenyl benzoate (B1203000) can be followed by a one-pot cycloaddition with various dienophiles to generate complex indole-cyclohexene hybrids. acs.org

Furthermore, donor-acceptor cyclopropanes can undergo [4+3] cycloaddition reactions with dienol silyl (B83357) ethers, derived from dienones, to produce cycloheptenes and [n,5,0]carbobicycles with high stereoselectivity. acs.org This methodology provides an efficient route to seven-membered rings, which are present in numerous natural products. The mechanism is believed to involve a stepwise process with the opening of a [3+2] intermediate followed by intramolecular cyclization. acs.org

Cross-Coupling Reactions

Cross-coupling reactions represent a powerful strategy for carbon-carbon bond formation, and dienyl acetates have emerged as viable coupling partners in various transformations.

Functionalization of C(sp³)–H Bonds with Allenyl Acetates

While the primary focus is on dienyl acetates, the related allenyl acetates have proven to be effective reagents for the functionalization of C(sp³)–H bonds. nih.govrsc.org Palladium(II)-catalyzed reactions utilizing an 8-aminoquinoline (B160924) directing group enable the dienylation of aliphatic C(sp³)–H bonds at the β- and γ-positions of carboxylic acid derivatives. nih.govrsc.org This process occurs through a regioselective 2,3-migratory insertion of the allene (B1206475) into an alkylpalladium(II) intermediate, followed by β-acetoxy elimination to yield 1,3-dienes. nih.gov This method is significant as it allows for the functionalization of readily available starting materials like fatty acids and amino acids without the need for stoichiometric oxidants. nih.govrsc.org The direct functionalization of typically inert C(sp³)–H bonds is a major area of research in organic synthesis, with metal-carbene insertions being another key strategy. beilstein-journals.orgnih.gov

Reductive Alkylation of Dienyl Acetates

Dienyl acetates can undergo reductive alkylation, a process that involves the coupling of the dienyl moiety with an alkyl group, effectively replacing the acetate with an alkyl substituent. Nickel-catalyzed cross-electrophile coupling reactions have been developed for the reductive alkylation of alkenyl acetates with alkyl bromides. nih.gov This method provides a new pathway for synthesizing aliphatic alkenes from stable alkenyl C-O electrophiles and demonstrates good functional group tolerance. nih.gov Mechanistic studies suggest the involvement of a Ni(I) species as a crucial intermediate in the coupling of these two different electrophiles. nih.gov This type of reductive coupling expands the utility of dienyl acetates beyond traditional reactions involving nucleophilic substitution or transition metal-catalyzed cross-coupling with organometallic reagents.

Rearrangement Reactions

The structural framework of dienyl acetates, characterized by a conjugated diene system linked to an acetate group, provides a fertile ground for a variety of rearrangement reactions. These transformations are often catalyzed by transition metals or promoted by acidic or basic conditions, leading to valuable molecular skeletons that might be challenging to access through other synthetic routes. Such rearrangements can involve the migration of the acetoxy group itself or the isomerization of the double bonds within the dienyl system, offering powerful tools for synthetic chemists to manipulate molecular architecture with precision.

Acetoxy Migrations and Isomerization in Dienyl Systems

Acetoxy migration in dienyl systems represents a sophisticated class of rearrangements where the acetate functionality relocates to a different position within the molecule. These migrations can be facilitated by transition metal catalysts, which orchestrate the movement of the acetoxy group through a series of well-defined mechanistic steps.

A notable example of such a transformation is the palladium(II)-catalyzed dienylation of aliphatic C(sp³)–H bonds using allenyl acetates. nih.gov This reaction proceeds through a sequence involving the regioselective 2,3-migratory insertion of the allene into an alkylpalladium(II) species, which is formed via C–H activation. This is followed by a crucial β-acetoxy elimination step, which ultimately furnishes the dienylated product. nih.gov The mechanism is thought to begin with the formation of a five-membered palladacycle intermediate. This intermediate then coordinates with the allenyl acetate, leading to a σ-allyl palladium species after migratory insertion. The final elimination of the acetoxy group regenerates the diene product. nih.gov

Analogous rearrangement principles can be observed in other systems, such as the dienone-phenol rearrangement, where a dienone isomerizes to a phenol (B47542), often involving the migration of an alkyl or other group. wikipedia.orgyoutube.com While not a direct acetoxy migration, the underlying concept of a 1,2-shift within a conjugated system is a shared feature. wikipedia.orgacs.org In acid-promoted dienone-phenol rearrangements, the migratory aptitude of different groups can vary, influencing the final product distribution. wikipedia.org These types of rearrangements have found utility in the synthesis of complex molecules like steroids and anthracenes. wikipedia.org

The isomerization of dienyl acetates can also be influenced by the reaction conditions. For instance, the reaction of 1,4-hexadien-3-ol (B1175433) with glacial acetic acid and an alkali acetate can yield a mixture of 1,3-hexadienyl-5-acetate and 1-acetoxy-2,4-hexadiene. The ratio of these isomers can be controlled by the reaction temperature, highlighting the thermodynamic and kinetic factors at play in these rearrangements.

Positional and Geometric Double Bond Isomerization

The precise positioning and geometry of double bonds within a molecule are critical for its biological activity and chemical reactivity. Dienyl acetates can undergo positional and geometric isomerization of their double bonds, a process that can be catalyzed by various transition metals. These isomerizations are of significant interest, particularly in the synthesis of natural products where specific stereochemistries are required.

A highly effective method for the isomerization of terminal alkenes to internal Z-alkenes employs a nickel catalyst. This has been successfully applied in the synthesis of the pheromone (9Z,12Z)-tetradeca-9,12-dienyl acetate. nih.gov The reaction can be controlled by temperature to achieve high yields and excellent Z-selectivity. The proposed mechanism involves a 1,2-hydride shift from the metal to a phosphine (B1218219) ligand, which suppresses the formation of other constitutional isomers. nih.gov

Rhodium catalysts, such as the Wilkinson catalyst, have also been shown to induce the rearrangement of vinylcyclopropanes into 1,3-dienes, a transformation that can be applied to complex heterocyclic systems. msu.edu The mechanism likely involves the insertion of the rhodium(I) species into the cyclopropane (B1198618) ring, followed by a metal hydride elimination or a 1,3-hydride migration to the metal, ultimately leading to the diene product. msu.edu

The ability to control the geometry of the double bonds is crucial in many synthetic applications. For example, in the synthesis of certain pheromones, the biological activity is highly dependent on the specific E/Z configuration of the diene system. The development of stereoselective isomerization methods is therefore a key area of research in organic synthesis.

Application as Key Intermediates in Target-Oriented Synthesis

Dienyl acetates, including "Acetic acid;penta-2,4-dien-1-ol," are valuable and versatile intermediates in the synthesis of complex organic molecules. Their conjugated diene moiety serves as a handle for a variety of transformations, most notably cycloaddition reactions like the Diels-Alder reaction, which allows for the rapid construction of cyclic systems. This makes them particularly useful in the total synthesis of natural products and other biologically active compounds.

Total Synthesis of Natural Products and Analogues

The structural motifs present in dienyl acetates are found in a wide array of natural products, especially in the terpene and macrolide families. Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. mdpi.comnih.gov The synthesis of many terpenes involves the strategic introduction and manipulation of diene functionalities. mdpi.com

For example, in the synthesis of pleurolactone, a novel monoterpenoid, a key step involves the formation of a diene intermediate. mdpi.com Similarly, the synthesis of other complex terpenes often relies on the construction of diene-containing precursors that can then be elaborated into the final natural product structure. nih.gov For instance, the total synthesis of (+)-plumisclerin A, a marine diterpenoid, involved the creation of a complex polycyclic system where diene chemistry played a crucial role in the assembly of the molecular framework. nih.gov

Macrolides, which are macrocyclic lactones, represent another class of natural products where dienyl acetate-like structures can be found or utilized as synthetic precursors. nih.govmdpi.com The synthesis of macrolide antibiotics often involves the coupling of smaller fragments, some of which may contain diene functionalities that are later transformed into other functional groups present in the final molecule. nih.gov The ability to construct these complex molecules through convergent strategies highlights the importance of versatile building blocks like dienyl acetates.

Synthesis of Biologically Active Compounds (e.g., Pheromones)

Dienyl acetates are particularly prominent as key intermediates in the synthesis of insect pheromones, many of which are long-chain unsaturated acetates. The specific geometry and position of the double bonds in these molecules are critical for their biological activity, making stereocontrolled synthesis essential.

A significant application is the synthesis of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major sex pheromone component for numerous moth species. mdpi.comacs.org Both chemical synthesis and bioproduction methods in engineered yeast have been developed to produce this important compound for pest management. mdpi.comacs.org The chemical synthesis often involves the careful construction of the diene system with the correct stereochemistry.

Another example is the synthesis of 5-decenyl acetate, a component of the peach twig borer pheromone. nih.gov Cost-effective synthetic routes are crucial for the large-scale production of these compounds for use in agriculture. Metathesis reactions have been explored as an efficient way to construct the carbon backbone of these molecules. nih.gov

Derivatives and Structural Analogues of Penta 2,4 Dien 1 Yl Acetate

Modifications of the Acetate (B1210297) Moiety for Reactivity Tuning

The acetate group in penta-2,4-dien-1-yl acetate functions as a leaving group in many reactions, particularly in transition metal-catalyzed allylic alkylations. The reactivity of the substrate can be finely tuned by replacing the acetate with other carboxylates or with groups that have different leaving group abilities, such as triflates or tosylates.

The nature of the leaving group influences the rate and efficiency of the catalytic cycle. For instance, in palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the allylic C-O bond is a crucial step. The ease of this step is dependent on the leaving group's ability to be displaced.

A study on the acetoxylation of unsymmetrical internal alkynes highlighted the multifaceted role of the acetate ligand in palladium catalysis. The acetate can act as an inner-sphere base, enhance the nucleophilicity of the acid reagent, and facilitate the regeneration of the catalyst. nih.gov This demonstrates that the acetate moiety is not merely a passive leaving group but can actively participate in the reaction mechanism.

For enhanced reactivity, more potent leaving groups can be employed. Trifluoromethanesulfonates (triflates) are excellent leaving groups due to the high stability of the triflate anion. The synthesis of triflates can be achieved through the reaction of alcohols with triflic anhydride (B1165640) or other triflating agents. chemrxiv.orgnih.gov The triflate anion is a weak nucleophile, which makes it less likely to interfere with subsequent reactions. nih.gov The use of a dienyl triflate in place of an acetate would be expected to significantly accelerate reactions where leaving group departure is the rate-determining step.

Similarly, tosylates are another class of good leaving groups used to enhance the reactivity of alcohols in substitution and elimination reactions. Palladium-catalyzed cross-coupling reactions often utilize tosylates as effective leaving groups. science.gov

Leaving GroupTypical Reagent for Synthesis from AlcoholRelative Leaving Group Ability
Acetate (OAc)Acetic anhydride, Acetyl chlorideModerate
Triflate (OTf)Triflic anhydride, Trifluoromethanesulfonyl fluorideExcellent
Tosylate (OTs)Tosyl chlorideGood

Variations in the Diene System (e.g., Positional Isomers, Extended Conjugation, Allenyl Systems)

Modifications to the conjugated diene system of penta-2,4-dien-1-yl acetate introduce a wide array of structural and electronic variations, leading to altered reactivity and selectivity in chemical transformations.

Positional Isomers: The position of the double bonds and the acetate group can be varied to create isomers with distinct chemical properties. For example, (Z)-penta-2,4-dien-1-ol has been synthesized and can serve as a precursor to the corresponding (Z)-acetate isomer. rsc.org The stereochemistry of the double bonds (E vs. Z) significantly impacts the conformation of the diene and its ability to participate in cycloaddition reactions. Another positional isomer of interest is 1,4-pentadien-3-yl acetate, where the acetate group is located at the central carbon of the dienyl system.

Extended Conjugation: Extending the conjugated system, for instance by adding more double bonds or substituting the dienyl chain with aryl groups, can have a profound effect on the electronic properties of the molecule. This extended conjugation lowers the energy of the molecular orbitals, which can influence the molecule's absorption of light and its reactivity in pericyclic reactions. researchgate.netmasterorganicchemistry.com An example of a simple extended diene is 2,4-hexadienyl acetate, which has an additional methyl group at the terminus of the diene. hmdb.canih.govchemspider.com

Allenyl Systems: Allenyl acetates are isomers of dienyl acetates that contain a 1,2-diene (allene) functionality. These compounds are highly reactive and serve as versatile intermediates in organic synthesis. rsc.orgnih.govnih.gov The central carbon of the allene (B1206475) is sp-hybridized, and the two pi systems are orthogonal to each other. Allenyl acetates can undergo a variety of transformations, including palladium-catalyzed reactions to form dienylated products. chemrxiv.org For example, allenyl acetates have been used in Rh(III)-catalyzed [5+1] annulation reactions to construct 1,2-dihydroquinoline (B8789712) and chromene derivatives. proquest.com The acetate group in these reactions is crucial for controlling the regio- and chemoselectivity. proquest.com The synthesis of allenes can be achieved through various methods, including the reaction of propargylic alcohols. rsc.orgacs.org

Diene System VariationStructural FeatureKey Synthetic Applications
Positional IsomersAltered double bond and substituent positionsControl of stereochemistry in cycloadditions
Extended ConjugationAdditional conjugated double bonds or aryl groupsTuning of electronic properties, synthesis of chromophores
Allenyl Systems1,2-diene (allene) functionalityPalladium-catalyzed dienylations, annulation reactions

Substitution Patterns on the Dienyl Chain and their Influence on Reactivity and Selectivity

The introduction of substituents at various positions along the pentadienyl chain has a significant impact on the reactivity and selectivity of the molecule. These substituents can exert electronic and steric effects that influence the course of a reaction.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the dienyl chain can alter the electron density of the diene system, thereby affecting its reactivity in reactions such as Diels-Alder cycloadditions. In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Therefore, the presence of EDGs on the dienyl acetate would be expected to accelerate the reaction, while EWGs would decelerate it. youtube.comyoutube.com Conversely, in an inverse-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile.

The position of the substituent is also critical. In nucleophilic substitution reactions, for example, an EWG at a position ortho or para to the leaving group can stabilize the intermediate negative charge through resonance, thus accelerating the reaction. masterorganicchemistry.comlibretexts.org A similar principle applies to nucleophilic attack on a substituted dienyl system, where the regioselectivity of the attack can be directed by the electronic nature of the substituents. stackexchange.comwikipedia.org

Steric Effects: The size and position of substituents can sterically hinder the approach of a reagent to a particular site on the dienyl chain. This can be exploited to control the regioselectivity of a reaction. For instance, a bulky substituent at one end of the diene may favor the addition of a reagent to the less hindered end.

In a study on the Diels-Alder reaction of N-phenyl-2-cyano-1-azadiene, the cyano group (an EWG) and the phenyl group influence the frontier molecular orbitals of the diene, controlling its reactivity and regioselectivity with various dienophiles. acs.org

Substituent EffectInfluence on Reactivity and Selectivity
Electronic
Electron-Donating Groups (EDGs)Increase electron density, accelerate normal-demand Diels-Alder reactions.
Electron-Withdrawing Groups (EWGs)Decrease electron density, accelerate inverse-demand Diels-Alder reactions. Can stabilize negative intermediates in nucleophilic reactions.
Steric
Bulky GroupsHinder approach of reagents, leading to regioselective reactions at less hindered sites.

Heteroatom-Containing Dienyl Analogues (e.g., Nitrogen, Phosphorus)

Replacing one or more carbon atoms in the dienyl backbone with a heteroatom, such as nitrogen or phosphorus, leads to heteroatom-containing dienyl analogues with unique reactivity patterns.

Nitrogen-Containing Analogues (Azadienes): Azadienes, which contain a C=N bond as part of the conjugated system, are valuable intermediates in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net 1-Azadienes and 2-azadienes are the most common types. They can participate in a variety of reactions, including cycloadditions and nucleophilic additions. nih.govnih.govproquest.com

The reactivity of azadienes is influenced by the substituents on both the carbon and nitrogen atoms. For example, N-phenyl-2-cyano-1-azadiene has been shown to undergo efficient [4+2] cycloaddition reactions with a range of dienophiles. acs.org The synthesis of aziridines, three-membered nitrogen-containing heterocycles, can be achieved through various methods, including the cycloaddition of nitrenes to alkenes. youtube.com

Phosphorus-Containing Analogues (Phosphadienes): The incorporation of phosphorus into a dienyl system creates phosphadienes, which exhibit unique chemical properties due to the presence of the phosphorus atom. google.com These compounds can participate in reactions analogous to their all-carbon counterparts, but the phosphorus atom also introduces the possibility of unique transformations involving its lone pair of electrons. The synthesis of phosphorus-containing heterocycles is an active area of research. google.com For instance, 1,4-dihydro-1,4-λ5-azaphosphinines have been synthesized from the reaction of azadienes with dichlorophenylphosphine. nih.gov

The synthesis of phosphonates, which are analogues of carboxylates, can be achieved through various methods, including the Michaelis-Arbuzov reaction. organic-chemistry.orgorganic-chemistry.org

HeteroatomAnalogue ClassKey Features and Reactivity
NitrogenAzadienesVersatile intermediates for nitrogen heterocycle synthesis; participate in cycloadditions and nucleophilic additions.
PhosphorusPhosphadienesUnique reactivity due to the phosphorus lone pair; used in the synthesis of phosphorus-containing heterocycles.

Synthesis and Reactivity of Dienyl Acetate Precursors and Related Dienols

The primary precursor to penta-2,4-dien-1-yl acetate is the corresponding alcohol, penta-2,4-dien-1-ol. The synthesis and reactivity of this dienol are therefore of central importance.

Synthesis of Penta-2,4-dien-1-ol and its Derivatives: Penta-2,4-dien-1-ol can be synthesized through various methods. One approach involves the stereochemically controlled Horner-Wittig reaction. rsc.org For instance, the (Z)-isomer of penta-2,4-dien-1-ol has been prepared using this methodology. rsc.org Patent literature also describes processes for the preparation of pentadienol derivatives, often as intermediates in the synthesis of more complex molecules like carotenoids. google.comgoogle.com The PubChem database provides basic information on 2,4-pentadien-1-ol. nih.gov

The corresponding acetate can then be prepared from the alcohol through esterification, for example, by reaction with acetic anhydride or acetyl chloride.

Reactivity of Dienols and their Acetates: Penta-2,4-dien-1-ol and its acetate are versatile substrates in a variety of chemical transformations, most notably in transition metal-catalyzed reactions. Palladium-catalyzed reactions, in particular, have been extensively studied. researchgate.netacs.org These reactions often proceed via the formation of a π-allyl palladium intermediate, which can then be attacked by a nucleophile. mdpi.comnih.gov

The dienyl acetate can undergo palladium-catalyzed cross-coupling reactions with various partners, including organosilanes and other organometallic reagents. nih.gov Palladium-catalyzed reactions of simple alkenes with acrylates have also been shown to be a direct route to 1,3-dienes through C-H activation. rsc.org The choice of palladium precursor, ligands, and reaction conditions can significantly influence the outcome of these reactions. science.govacs.org

The dienol precursor itself can also be a substrate in catalytic reactions. For example, palladium-catalyzed reactions of alcohols can be used to synthesize the corresponding acetates. rsc.org

CompoundSynthetic MethodKey Reactions
Penta-2,4-dien-1-olHorner-Wittig reaction, Reduction of corresponding aldehydes/estersEsterification to form the acetate, Palladium-catalyzed reactions
Penta-2,4-dien-1-yl acetateEsterification of the dienolPalladium-catalyzed allylic alkylation, Cycloaddition reactions

Computational and Theoretical Studies on Dienyl Acetate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central computational method for studying the reactivity of dienyl acetates. It offers a favorable balance between computational cost and accuracy, enabling detailed exploration of complex reaction landscapes.

A fundamental application of DFT is the determination of equilibrium geometries for reactants, intermediates, transition states, and products. ubbcluj.ro By finding the minimum energy structures on the potential energy surface, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. For instance, in studies of transition metal-catalyzed reactions involving dienyl acetates, DFT calculations are used to optimize the geometries of catalyst-substrate complexes. acs.org The X-ray structures of synthesized complexes are often used to benchmark the chosen level of theory, ensuring that the computational model accurately reproduces experimental parameters before it is used to study transient species. acs.org

Analysis of the electronic structure provides further insights. For example, the electronic features of a biscarbene-ruthenium complex, which is an intermediate in the synthesis of certain dienyl acetates, have been elucidated using DFT, providing a deeper understanding of its reactivity. acs.org This analysis includes examining molecular orbitals, charge distributions, and other electronic parameters that govern the chemical behavior of the molecule.

DFT calculations are instrumental in mapping the energy profiles of reactions involving dienyl acetates. By calculating the energies of all stationary points along a reaction pathway, a comprehensive picture of the reaction's thermodynamics and kinetics can be constructed. This includes identifying transition states—the maximum energy points connecting reactants to products—and calculating their corresponding activation energy barriers. uni-muenchen.deacs.org

For example, in the cobalt-catalyzed isomerization of allyl ethers to form dienyl acetates, DFT was used to calculate the transition state barriers for different stereochemical pathways. acs.orgnih.gov These calculations revealed that the dissociation of a dinitrogen ligand prior to the oxidative addition step significantly lowers the activation barriers, making the reaction feasible under experimental conditions. acs.org Similarly, in a palladium-catalyzed phosphinylation of allenylic acetates, DFT calculations determined the free energy barrier for the irreversible oxidative addition step to be 5.9 kcal/mol. nih.gov

The table below presents selected reaction energetics data from DFT studies on reactions involving dienyl acetate (B1210297) systems.

Reaction StepSystem/CatalystCalculated Energy Barrier (kcal/mol)Reference
Oxidative Addition (Z-pathway)Cobalt PCNHCP Complex (N2 dissociated)26.4 acs.org
Oxidative Addition (E-pathway)Cobalt PCNHCP Complex (N2 dissociated)27.6 acs.org
Reductive Elimination (Z-pathway)Cobalt PCNHCP Complex28.2 nih.gov
Reductive Elimination (E-pathway)Cobalt PCNHCP Complex28.7 nih.gov
Oxidative AdditionPd/(R)-L5 Complex with Allenylic Acetate5.9 nih.gov

This table is interactive and can be sorted by column.

One of the most powerful applications of DFT in this field is the prediction and rationalization of regioselectivity and stereoselectivity. By comparing the activation energies of competing reaction pathways leading to different isomers, researchers can predict the major product of a reaction. nih.govresearchgate.netchemrxiv.org

The interplay between the catalyst, ligand, and substrate can be finely dissected. In the head-to-head coupling of terminal alkynes to form (1E,3E)-1,3-dienyl acetates, computational models ruled out a proposed allyl intermediate, suggesting instead a direct protonation mechanism whose regioselectivity could be explained on steric grounds. acs.org

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for stationary points, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular vibrations, and solvent effects.

Quantitative Structure-Activity Relationships (QSAR) in Dienyl Acetate Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. wdh.ac.id These models are built by identifying molecular descriptors—numerical values that represent specific properties of a molecule—and using mathematical equations to link them to an observed activity.

For dienyl acetates, QSAR studies can be employed to understand and predict their biological functions, such as pheromonal activity, or their reactivity in chemical transformations. Relevant molecular descriptors can include electronic parameters (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., LogP). worldagroforestry.org For example, a proposed QSAR model for dienyl acetate analogs could correlate calculated electronic properties with bioactivity data to guide the design of new, more potent compounds. While specific QSAR studies focused solely on acetic acid;penta-2,4-dien-1-ol are not prominent, the methodology is widely applicable. In broader contexts, QSAR models have successfully predicted the antiplasmodial activity of compounds by linking parameters like the polarity of carbonyl linkages and lipophilicity to biological efficacy. worldagroforestry.org

Interplay between Experimental and Computational Methodologies for Mechanistic Insights

The most powerful approach to understanding reaction mechanisms involves a close synergy between experimental and computational methods. researchgate.netchemrxiv.org Experimental observations, such as reaction rates, product distributions, and the stereochemical outcome, provide the benchmark data that computational models must explain. In turn, computational studies offer a molecular-level picture that is often inaccessible to direct experimental observation, such as the precise structure of a fleeting transition state. acs.orgnih.gov

Numerous studies on dienyl acetate synthesis and reactivity exemplify this synergistic approach. For instance, experimental findings on the E/Z selectivity of cobalt-catalyzed isomerization reactions were rationalized through extensive DFT calculations, which identified the key allyl-type mechanism and the structural factors controlling the stereoselectivity. acs.orgnih.govchemrxiv.org Similarly, the combination of experimental and DFT studies was crucial in elucidating the mechanism of gold-catalyzed tandem reactions of enynyl acetates, where calculations helped explain the observed reactivity and the accelerating effect of certain substituents. researchgate.net This interplay allows for the refinement of mechanistic hypotheses, leading to a more complete and robust understanding of the chemical system. nsf.gov

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of Dienyl Acetates

Advanced Spectroscopic Methods

Spectroscopic techniques are fundamental in elucidating the structural and electronic characteristics of conjugated systems like acetic acid;penta-2,4-dien-1-ol.

High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional and advanced two-dimensional (2D) techniques, is indispensable for the definitive structural elucidation of dienyl acetates.

¹H NMR Spectroscopy : The proton NMR spectrum provides critical information about the chemical environment of hydrogen atoms in the molecule. For a compound like this compound, specific chemical shifts (δ) and coupling constants (J) are expected for the vinyl, allylic, and acetate (B1210297) methyl protons. For instance, in similar acetate compounds, the acetate methyl protons typically appear as a singlet around δ 2.0 ppm. rsc.org The protons on the conjugated diene system would exhibit complex splitting patterns in the δ 5-7 ppm region due to cis and trans couplings.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The carbonyl carbon of the acetate group is typically found in the downfield region (around δ 170 ppm), while the sp² hybridized carbons of the diene system appear between δ 100 and 150 ppm.

2D NMR Techniques :

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connection between the dienol and the acetate moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry (E/Z configuration) of the double bonds in the dienyl chain.

A representative, though generalized, set of expected NMR data for a dienyl acetate is presented below:

Proton (¹H) Expected Chemical Shift (δ, ppm) Carbon (¹³C) Expected Chemical Shift (δ, ppm)
Acetate CH₃~2.0 (s)Acetate C=O~170
Allylic CH₂~4.5 (d)Allylic CH₂~65
Vinylic CH5.0 - 7.0 (m)Vinylic CH115 - 140

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering insights into its functional groups and conformational state. nih.govchem-soc.si

FTIR Spectroscopy : In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong band around 1740 cm⁻¹ is indicative of the C=O stretching of the ester group. researchgate.netsciepub.com The C-O stretching of the acetate would appear in the 1200-1300 cm⁻¹ region. researchgate.net The C=C stretching vibrations of the conjugated diene system are expected in the 1600-1650 cm⁻¹ range, and the =C-H out-of-plane bending vibrations provide information about the substitution pattern of the double bonds.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and is therefore an excellent tool for studying the C=C bonds of the conjugated diene system. nih.gov The strong Raman scattering of these bonds can provide information about the conformation and conjugation length of the dienyl chain. researchgate.netnih.gov Conformational changes in the molecule can lead to shifts in the Raman bands, allowing for the study of conformational isomers. kdsi.ruazom.com

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
C=O Stretch (Ester)FTIR~1740
C-O Stretch (Ester)FTIR1200-1300
C=C Stretch (Diene)FTIR/Raman1600-1650
=C-H BendFTIR700-1000

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions in conjugated systems. libretexts.org Molecules with conjugated π systems, like this compound, absorb UV or visible light to promote an electron from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, LUMO). libretexts.org

The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation. For 1,3-butadiene (B125203), the simplest conjugated diene, the λmax is 217 nm. libretexts.orglibretexts.org As the length of the conjugated system increases, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic or red shift). libretexts.orgyoutube.com The λmax for penta-2,4-dien-1-ol acetate would be expected to be in a similar region to 1,3-butadiene, and its exact value can provide insight into the planarity and substitution of the diene system. The molar absorptivity (ε) at λmax is also a characteristic property.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to provide detailed structural information.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the molecular ion (M⁺·) of this compound will undergo characteristic fragmentation, providing a unique fingerprint that aids in its identification. libretexts.org

Loss of the Acetoxy Group : A common fragmentation pathway for acetates is the cleavage of the C-O bond, leading to the loss of an acetoxy radical (·OCOCH₃) or acetic acid (HOCOCH₃). This would result in a prominent peak corresponding to the dienyl cation.

McLafferty Rearrangement : If the dienyl chain is of sufficient length and has a γ-hydrogen relative to the carbonyl group, a McLafferty rearrangement could occur, leading to the elimination of a neutral alkene molecule. creative-proteomics.com

Retro-Diels-Alder Reaction : For cyclic dienyl acetates, a retro-Diels-Alder reaction can be a characteristic fragmentation pathway, breaking the ring into two smaller unsaturated fragments. creative-proteomics.com

Acylium Ion Formation : Cleavage of the bond between the carbonyl carbon and the oxygen of the dienol can lead to the formation of a stable acylium ion (CH₃CO⁺) at m/z 43. libretexts.org

Locating Double Bonds in Polyunsaturated Dienyl Acetates

Determining the precise location of the double bonds within the dienyl chain is a significant analytical challenge. Specialized MS/MS techniques are employed for this purpose.

Collision-Induced Dissociation (CID) : While standard CID can provide some information, it often leads to extensive fragmentation that does not always pinpoint the double bond locations.

Chemical Derivatization : Derivatizing the double bonds prior to MS analysis can facilitate their localization. For example, reaction with dimethyl disulfide (DMDS) forms an adduct that, upon fragmentation, yields characteristic ions revealing the original position of the double bond. nih.gov

Ozonolysis-Based Methods : Online ozonolysis coupled with mass spectrometry can cleave the double bonds, and the masses of the resulting ozonides can be used to determine the double bond positions.

Paternò-Büchi Reaction : This photochemical reaction with acetone (B3395972) can form an oxetane (B1205548) adduct at the double bond. Subsequent MS/MS fragmentation of this adduct leads to diagnostic ions that reveal the double bond's location. nih.gov

The following table summarizes common fragmentation patterns observed in the mass spectrometry of acetates:

Fragmentation Process Resulting Ion or Neutral Loss Significance
Alpha CleavageLoss of ·CH₃ or ·ORCleavage adjacent to the carbonyl group.
McLafferty RearrangementElimination of a neutral alkeneRequires a γ-hydrogen.
Loss of Acetic Acid[M - 60]⁺·Common for acetates.
Acylium Ion Formation[CH₃CO]⁺ (m/z 43)Characteristic peak for acetates.

Hyphenated Chromatographic Techniques

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of spectroscopic methods, is indispensable for the analysis of dienyl acetates.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of less volatile dienyl acetates and their derivatives within complex matrices. dntb.gov.ua For compounds that are not amenable to gas chromatography, LC provides the necessary separation. The coupling of LC with MS allows for the determination of the molecular weight of the eluting compounds and can provide structural information through fragmentation analysis. In the context of dienyl acetates, LC-MS is particularly useful for monitoring reaction progress, identifying byproducts, and analyzing metabolites in biological systems. coresta.org For short-chain fatty acids like acetate, derivatization is often employed to improve chromatographic retention and detection sensitivity. shimadzu.comjohnshopkins.edu A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid moiety. shimadzu.com

LC-NMR, the hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy, offers an unparalleled advantage in the unambiguous structure elucidation of components in complex mixtures without the need for prior isolation. iosrphr.orgmdpi.com This technique is especially valuable for the characterization of isomeric compounds, which are common in the synthesis and reactions of dienyl acetates. iosrphr.org The process can be conducted in different modes, including on-flow, stopped-flow, and loop-storage, to accommodate the concentration of the analyte and the required NMR acquisition time. mdpi.comamazonaws.com While LC-MS provides molecular weight information, LC-NMR provides detailed structural connectivity, making the combination of these two techniques a formidable approach for the complete characterization of novel dienyl acetate derivatives and reaction intermediates. nih.govmdpi.comnotulaebotanicae.ro

Table 1: Comparison of LC-MS and LC-NMR for Dienyl Acetate Analysis

Feature Liquid Chromatography-Mass Spectrometry (LC-MS) Liquid Chromatography-NMR (LC-NMR)
Primary Information Molecular Weight and Fragmentation Detailed Structural Elucidation (Connectivity)
Sensitivity High (picogram to femtogram range) Lower than MS (microgram to nanogram range)
Key Application Quantification, impurity profiling, reaction monitoring Unambiguous structure determination of unknowns, isomer differentiation
Derivatization Often used for volatile or poorly ionizable analytes Not generally required for detection
Hyphenation Robust and widely used Technically more demanding

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile compounds, including short-chain dienyl acetates like this compound. coresta.orgmdpi.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for identification by comparison to spectral libraries and interpretation of fragmentation patterns. ajgreenchem.comresearchgate.net

The fragmentation of dienyl acetates in GC-MS typically involves characteristic losses. For instance, the loss of the acetyl group (CH₃COOH, 60 Da) is a common fragmentation pathway for acetate esters. libretexts.org The fragmentation pattern of the dienyl backbone can provide information about the position and geometry of the double bonds. For volatile acetates, careful selection of the GC parameters, such as the injection mode (e.g., split injection) and the temperature program, is crucial for achieving good separation from the solvent and other volatile components. coresta.org

Table 2: Typical GC-MS Parameters and Expected Fragments for a Volatile Dienyl Acetate

Parameter Setting/Value
GC Column DB-5MS or similar non-polar capillary column
Injector Temperature 250 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Expected Fragments [M]+ (Molecular Ion), [M-60]+ (Loss of acetic acid), fragments from cleavage of the dienyl chain

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates

X-ray crystallography is an unparalleled technique for the absolute determination of the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining single crystals of a volatile, short-chain dienyl acetate itself can be challenging, the technique is highly applicable to its stable, solid derivatives or to crystalline intermediates formed during its reactions. dntb.gov.uaresearchgate.net For example, the structure of a curcumin (B1669340) analog, a penta-2,4-dien-1-one derivative, has been elucidated using X-ray crystallography, providing precise bond lengths, bond angles, and stereochemical information. dntb.gov.ua Similarly, the structures of metal complexes containing dienone ligands have been determined, offering insights into the coordination chemistry of these systems. researchgate.net The structural data obtained from X-ray crystallography is crucial for understanding reaction mechanisms, confirming stereochemistry, and for computational modeling studies.

Table 3: Illustrative Crystallographic Data for a Dienone Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.79 Å, b = 12.88 Å, c = 20.22 Å, β = 91.09°
Resolution < 1.0 Å
Key Structural Insights Confirmation of E/Z geometry of double bonds, planarity of the conjugated system, intermolecular interactions

Note: The data in this table is illustrative and based on reported structures of similar dienone compounds. researchgate.net

Electroanalytical Measurements for Catalytic Cycle Insights

Electroanalytical techniques, such as cyclic voltammetry, can provide valuable information about the redox properties of reactants, products, and catalytic intermediates in reactions involving dienyl acetates. While direct electrochemical studies on this compound are not widely reported, the application of these methods to related catalytic systems can be illustrative. For instance, in the electrochemical reduction of carbon monoxide (CO) to acetate, electroanalytical measurements have been instrumental in understanding the catalytic cycle. researchgate.net By studying the redox potentials and current responses, it is possible to identify potential catalytic intermediates and determine the thermodynamics and kinetics of electron transfer steps. In the context of dienyl acetate synthesis or transformation via transition metal catalysis, electroanalytical measurements could be used to probe the different oxidation states of the metal catalyst during the catalytic cycle, providing insights into the mechanism of oxidative addition, migratory insertion, and reductive elimination steps.

Q & A

Q. What are the standard synthetic routes for preparing penta-2,4-dien-1-ol and its derivatives in academic research?

Penta-2,4-dien-1-ol is synthesized via reduction of penta-2,4-dienoic acid using methods like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . A common protocol involves Diels-Alder reactions with diethyl azodicarboxylate (DEAD) under chiral catalysis (e.g., (S)-BINOL) to yield enantiomerically pure intermediates, followed by Boc protection and cyclization steps for iminosugar analogs . Key characterization techniques include ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity.

Q. How can researchers mitigate peroxide formation risks when handling penta-2,4-dien-1-ol in laboratory settings?

Penta-2,4-dien-1-ol, like other unsaturated alcohols (e.g., 4-penten-1-ol), is prone to peroxide formation upon prolonged storage. Best practices include:

  • Storing the compound under inert gas (N₂/Ar) in amber glass bottles.
  • Regularly testing for peroxides using iodide/starch test strips.
  • Avoiding exposure to light and heat . Contaminated batches should be neutralized with ferrous sulfate or copper(I) oxide before disposal.

Q. What analytical methods are critical for verifying the purity and stereochemistry of penta-2,4-dien-1-ol derivatives?

Chiral HPLC or GC with chiral stationary phases (e.g., cyclodextrin-based columns) is essential for enantiomeric excess determination. NMR coupling constants (e.g., δ 3.12 ppm in ¹H NMR for penta-2,4-dien-1-ol) and NOE experiments help confirm stereochemical outcomes. Mass spectrometry (HR-MS) and elemental analysis validate molecular formulas .

Advanced Research Questions

Q. How can reaction conditions be optimized for the Diels-Alder cycloaddition of penta-2,4-dien-1-ol with azodicarboxylates?

Optimal enantioselectivity (up to 91% yield) is achieved using (S)-BINOL (10 mol%) in toluene at 0°C . Critical variables include:

  • Catalyst loading (5–15 mol%).
  • Solvent polarity (non-polar solvents favor endo selectivity).
  • Temperature control (−20°C to room temperature). Computational modeling (DFT) can predict transition-state geometries to refine stereochemical outcomes .

Q. What strategies address contradictions in reported yields for Boc-protected intermediates derived from penta-2,4-dien-1-ol?

Discrepancies in Boc protection efficiency (e.g., 93% vs. lower yields in some studies) may arise from:

  • Moisture sensitivity: Use rigorously anhydrous conditions (molecular sieves, dry DCM).
  • Base selection: DIPEA outperforms weaker bases like pyridine in suppressing side reactions.
  • Reaction monitoring via TLC (Rf = 0.4 in hexane/EtOAc 7:3) ensures timely termination .

Q. How can researchers design experiments to explore the bioactivity of bicyclic iminosugar analogs synthesized from penta-2,4-dien-1-ol?

Focus on glycosidase inhibition assays:

  • α-Glucosidase/α-Mannosidase inhibition : Use p-nitrophenyl glycoside substrates; measure IC₅₀ values via UV-Vis (λ = 400 nm).
  • Cell-based models : Test cytotoxicity in cancer lines (e.g., HepG2) using MTT assays.
  • Molecular docking : Align structures with known inhibitors (e.g., 1-azafagomine) to predict binding modes .

Q. What computational methods validate the photophysical properties of penta-2,4-dienoic acid derivatives?

Time-dependent density functional theory (TD-DFT) with CAM-B3LYP/6-311++G(d,p) basis sets accurately predicts UV-Vis absorption spectra and excited-state intramolecular charge transfer (ICT) behavior. Compare computed λmax values with experimental data (e.g., 350–400 nm for nitro maleimides) .

Methodological Guidance

Q. How should researchers handle air-sensitive reagents in penta-2,4-dien-1-ol syntheses?

  • Use Schlenk lines or gloveboxes for reactions involving Me₂Zn or NaH.
  • Pre-dry glassware at 120°C and purge with inert gas.
  • Quench excess reagents with isopropanol/water mixtures under controlled conditions .

Q. What statistical approaches ensure reproducibility in kinetic studies of penta-2,4-dien-1-ol reactions?

  • Triplicate runs with error bars (SD/SE) for time-course data.
  • Arrhenius plots (ln(k) vs. 1/T) to determine activation energy.
  • ANOVA or t-tests to compare catalytic systems (e.g., Rh vs. Co catalysts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.